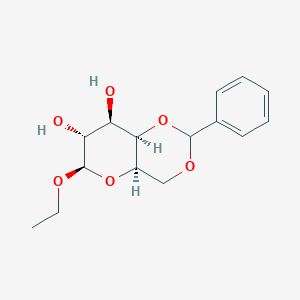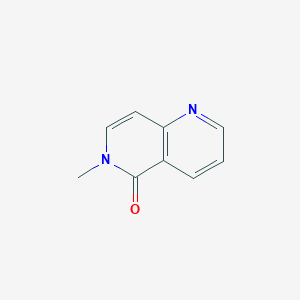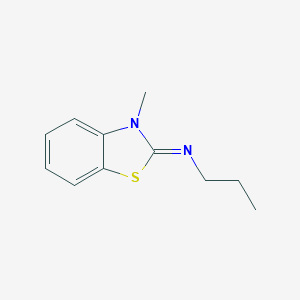
3-Methyl-N-propyl-1,3-benzothiazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-propyl-1,3-benzothiazol-2-imine (MBT) is a chemical compound that belongs to the family of benzothiazoles. It is widely used in various industrial applications, including rubber, plastics, and textiles. MBT is also an important intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is not fully understood. However, it is believed to exert its biological effects by interfering with the function of enzymes and proteins. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial properties against various bacteria and fungi. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has some limitations. It is toxic and should be handled with care. It is also unstable in the presence of strong acids and bases.
Direcciones Futuras
There are several future directions for research on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. One area of interest is the development of new metal complexes using 3-Methyl-N-propyl-1,3-benzothiazol-2-imine as a ligand. These complexes could have potential applications in catalysis and material science. Another area of interest is the development of new antimicrobial agents based on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine in various fields of science.
Métodos De Síntesis
3-Methyl-N-propyl-1,3-benzothiazol-2-imine can be synthesized by the reaction of 2-mercaptobenzothiazole with isobutylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization to form the benzothiazole ring. The resulting product is then treated with an oxidizing agent to form the imine group.
Aplicaciones Científicas De Investigación
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and material science. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been studied for its antimicrobial, antifungal, and antitumor properties.
Propiedades
Número CAS |
108656-83-3 |
|---|---|
Nombre del producto |
3-Methyl-N-propyl-1,3-benzothiazol-2-imine |
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
3-methyl-N-propyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-8-12-11-13(2)9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3 |
Clave InChI |
GBTUUTRXBFBDKN-UHFFFAOYSA-N |
SMILES |
CCCN=C1N(C2=CC=CC=C2S1)C |
SMILES canónico |
CCCN=C1N(C2=CC=CC=C2S1)C |
Sinónimos |
1-Propanamine,N-(3-methyl-2(3H)-benzothiazolylidene)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



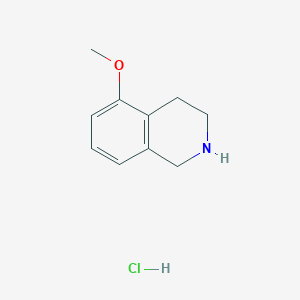
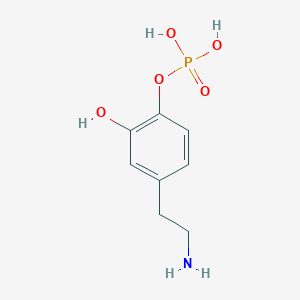
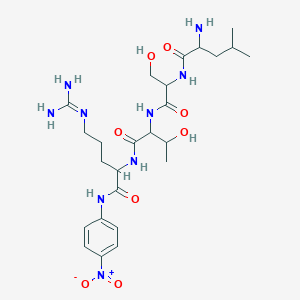
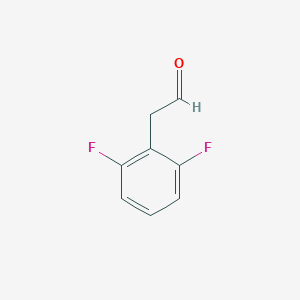




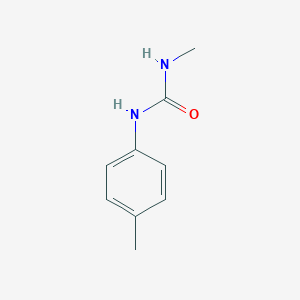

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)

